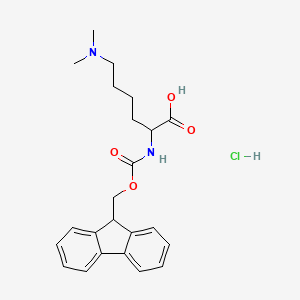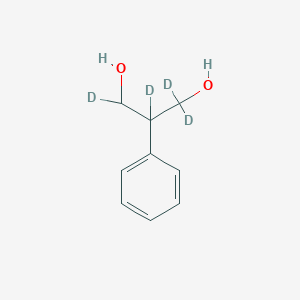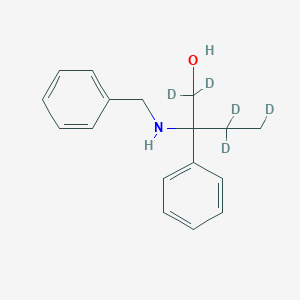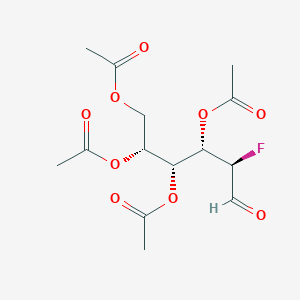
2-Fluoro-2-deoxy-glucose tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-deoxy-glucose tetraacetate is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the remaining hydroxyl groups are acetylated. This compound is of significant interest in various fields, including medical imaging and biochemical research, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-glucose tetraacetate typically involves the fluorination of a glucose derivative followed by acetylation. One common method starts with 2-deoxy-glucose, which is treated with a fluorinating agent such as acetyl hypofluorite to introduce the fluorine atom at the second carbon. The resulting 2-fluoro-2-deoxy-glucose is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-deoxy-glucose tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-fluoro-2-deoxy-glucose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the removal of acetyl groups.
Oxidation/Reduction: Strong oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
Hydrolysis: Produces 2-fluoro-2-deoxy-glucose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-deoxy-glucose tetraacetate has a wide range of applications in scientific research:
Medical Imaging: Used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Biochemical Research: Employed to investigate metabolic pathways and enzyme activities due to its structural similarity to glucose.
Cancer Research: Utilized in studies to understand cancer cell metabolism and to develop targeted therapies.
Plant Imaging: Applied in plant science to trace glucose uptake and distribution.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-deoxy-glucose tetraacetate involves its uptake and metabolism by cells in a manner similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate, which cannot undergo further glycolysis. This leads to its accumulation in cells, allowing for imaging and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A non-acetylated form used in PET imaging.
2-Deoxy-D-glucose: Lacks the fluorine atom and is used in metabolic studies.
Uniqueness
2-Fluoro-2-deoxy-glucose tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and modify its metabolic properties. This makes it particularly useful in applications where prolonged stability and specific metabolic pathways are required .
Properties
Molecular Formula |
C14H19FO9 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1 |
InChI Key |
ADYOFPRCXSVZAA-REWJHTLYSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


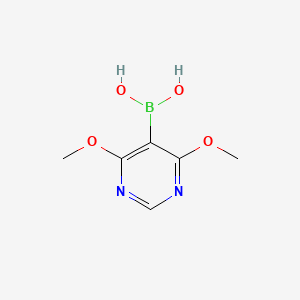
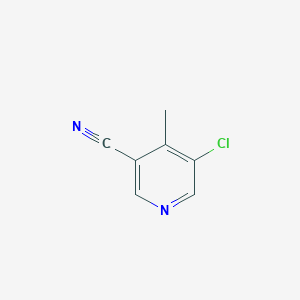
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
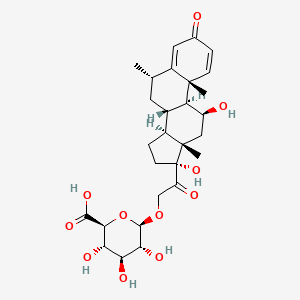
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
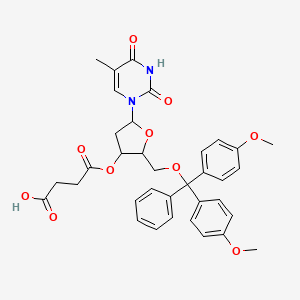
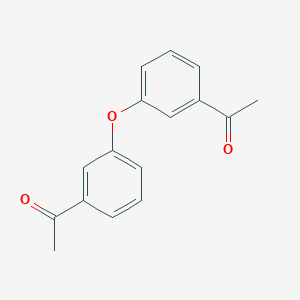
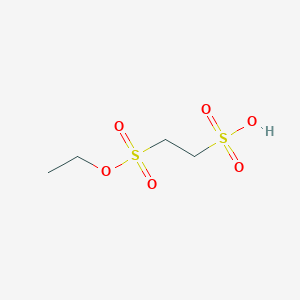
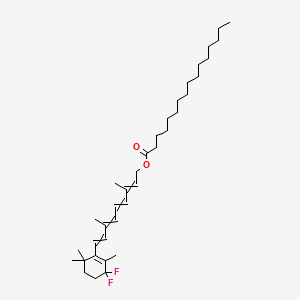
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
